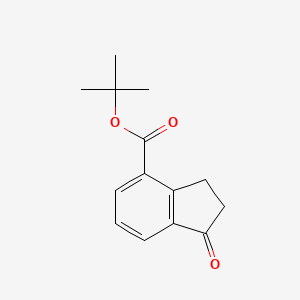
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both boronic acid and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-1,2,4-triazole with boronic acid derivatives can be carried out in the presence of catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce different triazole derivatives .
Applications De Recherche Scientifique
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a ligand for metal complexes.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with other molecules, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features but lacking the boronic acid group.
4-methyl-1H-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group instead of a boronic acid group.
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The uniqueness of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid lies in the presence of both the boronic acid and triazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C3H6BN3O2 |
|---|---|
Poids moléculaire |
126.91 g/mol |
Nom IUPAC |
(2-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)5-2-6-7/h2,8-9H,1H3 |
Clé InChI |
UWPAMJPVWNIQLC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=NN1C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


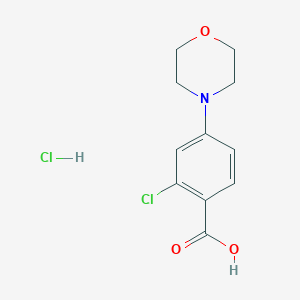
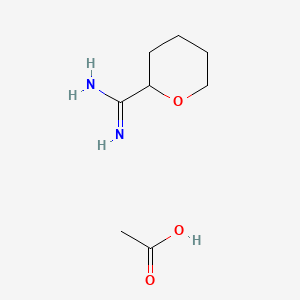
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
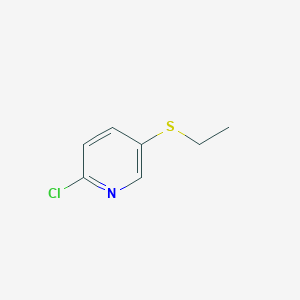
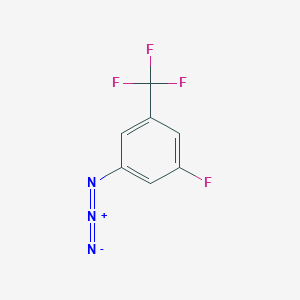



![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
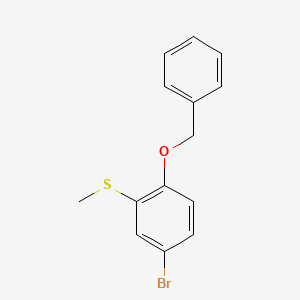
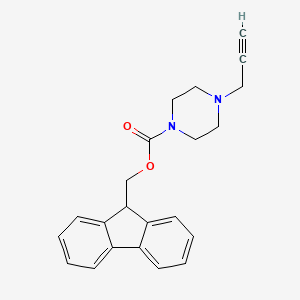
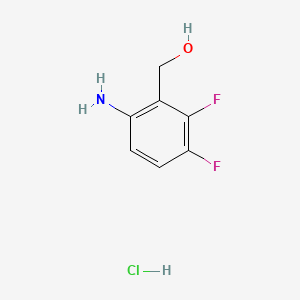
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
